molecular formula C16H25N3O B2816017 2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide CAS No. 400076-88-2

2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide

Cat. No.: B2816017
CAS No.: 400076-88-2
M. Wt: 275.396
InChI Key: RPCOJWYZUMOYJW-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide is an organic compound with a complex structure that includes a piperazine ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide typically involves the reaction of 2,2-dimethylpropanoic acid with 2-(4-methylpiperazin-1-yl)aniline. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an antagonist or agonist at certain receptor sites, influencing neurotransmitter release and uptake .

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-N-pyridin-4-yl-propanamide: Similar structure but with a pyridine ring instead of a piperazine ring.

    N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl-4-(4-methylpiperazin-1-yl)methylbenzamide: Contains both piperazine and pyridine rings.

Uniqueness

2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide is unique due to its specific combination of a piperazine ring and a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-16(2,3)15(20)17-13-7-5-6-8-14(13)19-11-9-18(4)10-12-19/h5-8H,9-12H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCOJWYZUMOYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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